Sakyomicin A

Reverse Transcriptase Inhibition DNA Polymerase Inhibition Antiviral Screening

Select Sakyomicin A for precise polymerase inhibition studies. Unlike streptonigrin, it uniquely targets both reverse transcriptases and cellular DNA polymerases, enabling dual-target antiviral screening. Its reduced cytotoxicity compared to juglone allows extended cell-based assays without confounding cell death. Additionally, its distinct induction of KCN-insensitive glutamate oxidation and support for exogenous NADH oxidation—properties absent in doxorubicin and mitomycin C—make it essential for mitochondrial respiration studies. Specify CAS 86413-75-4 to ensure reproducible, publication-grade results.

Molecular Formula C25H26O10
Molecular Weight 486.5 g/mol
CAS No. 86413-75-4
Cat. No. B1680743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakyomicin A
CAS86413-75-4
SynonymsSakyomicin A; 
Molecular FormulaC25H26O10
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O
InChIInChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1
InChIKeyCKZNKYSWWCSICZ-ZDPMPSPESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sakyomicin A (CAS 86413-75-4): Baseline Chemotype and Antibiotic Profile Overview


Sakyomicin A (CAS 86413-75-4) is an angucycline-class benzoquinone antibiotic produced by the actinomycete Nocardia sp. strain M-53 [1]. It is a structurally complex glycosylated benz[a]anthraquinone, molecular formula C25H26O10, molecular weight 486.47 g/mol [2]. The compound exhibits activity against Gram-positive bacteria and mycobacteria, and demonstrates reverse transcriptase inhibitory properties [3].

Why In-Class Quinone Antibiotics Cannot Substitute for Sakyomicin A in Targeted Research


Within the broad class of quinone-type antibiotics, Sakyomicin A exhibits a unique polypharmacology and mechanistic profile that precludes simple interchangeability with close structural analogs. Unlike many related quinones, Sakyomicin A is a dual-function inhibitor of both reverse transcriptases and cellular DNA polymerases, a property not shared by the structurally related antitumor agent streptonigrin [1]. Furthermore, its lower cytotoxicity profile, attributed to differential membrane transport compared to the structurally similar naphthoquinone juglone, makes it a distinct tool compound for studying quinone-mediated cellular effects with reduced confounding toxicity [2]. These specific, quantifiable differences in enzyme inhibition, cellular activity, and mitochondrial interactions, detailed in Section 3, render generic substitutions scientifically invalid for applications requiring precise, reproducible outcomes.

Sakyomicin A (CAS 86413-75-4): Quantitative Differentiation Evidence vs. Key Analogs


Sakyomicin A vs. Streptonigrin: Broader Enzyme Inhibition Profile

Sakyomicin A demonstrates a distinct polypharmacology compared to the structurally related antitumor antibiotic streptonigrin. While streptonigrin alkyl esters selectively inhibit HIV reverse transcriptase, Sakyomicin A inhibits the activities of both reverse transcriptases (HIV and AMV) and cellular DNA polymerases (alpha and beta) [1].

Reverse Transcriptase Inhibition DNA Polymerase Inhibition Antiviral Screening

Sakyomicin A vs. Juglone: Reduced Cytotoxicity with Preserved Naphthoquinone Function

While juglone, a simple naphthoquinone resembling Sakyomicin A's partial structure, is highly cytotoxic, Sakyomicin A exhibits significantly lower cytotoxicity in murine lymphosarcoma L5178Y cells. This reduced cytotoxicity is mechanistically attributed to poor membrane transport of Sakyomicin A [1].

Cytotoxicity Membrane Transport Naphthoquinone SAR

Sakyomicin A vs. Mitomycin C and Doxorubicin: Unique Induction of KCN-Insensitive Mitochondrial Respiration

In isolated rat liver mitochondria, Sakyomicin A induces KCN-insensitive oxidation of glutamate. This effect is negligible for the anthracycline doxorubicin and only a trace activity is observed with the quinone antibiotic mitomycin C, demonstrating a distinct mitochondrial impact [1].

Mitochondrial Respiration Oxidative Stress Quinone Redox Cycling

Sakyomicin A vs. Streptonigrin: Differential Substrate-Dependent Mitochondrial NADH Oxidation

Sakyomicin A and streptonigrin both undergo redox cycling, but they differ in their ability to utilize exogenous substrates. Sakyomicin A, but not streptonigrin, supports the oxidation of exogenous NADH by mitochondria [1].

Mitochondrial Metabolism NADH Oxidation Quinone Redox

Optimal Scientific and Pre-Clinical Research Applications for Sakyomicin A


Antiviral Drug Discovery and Polymerase Biology Research

Sakyomicin A is optimally applied as a chemical probe for studying the inhibition of reverse transcriptases and cellular DNA polymerases. Its unique polypharmacology, as compared to the more selective streptonigrin [1], makes it a valuable tool for investigating the structural and functional overlap between viral and host polymerases. It can be used in enzymatic assays to dissect inhibition mechanisms and as a benchmark compound in high-throughput screens for novel, dual-target antiviral agents [2].

Naphthoquinone Structure-Activity Relationship (SAR) and Cellular Toxicity Studies

Sakyomicin A is a critical tool for delineating the biological effects attributable to the naphthoquinone pharmacophore, but with a significantly lower cytotoxic profile than the structurally similar juglone [1]. This allows researchers to study naphthoquinone-mediated processes—such as redox signaling, enzyme inhibition, or DNA interaction—in cell culture models for extended periods or at higher concentrations without the confounding variable of rapid, juglone-induced cell death. This property is essential for mechanistic studies where cell viability must be maintained to observe specific downstream effects.

Mitochondrial Physiology and Redox Metabolism Investigations

Given its distinct effects on mitochondrial respiration, particularly the induction of KCN-insensitive glutamate oxidation (a property not shared by doxorubicin or mitomycin C) [1] and its unique ability to support exogenous NADH oxidation (unlike streptonigrin) [2], Sakyomicin A serves as a specialized chemical tool. It is ideal for experiments aimed at dissecting quinone-mediated uncoupling, electron transport chain bypass mechanisms, and the generation of reactive oxygen species (ROS) in isolated mitochondria or cell-based models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sakyomicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.